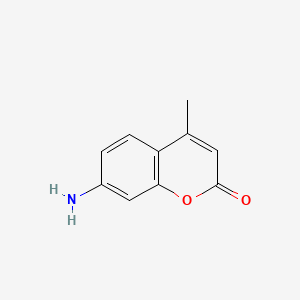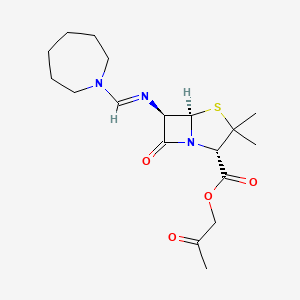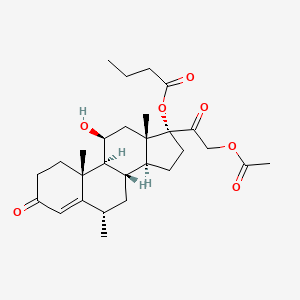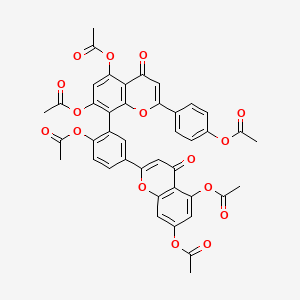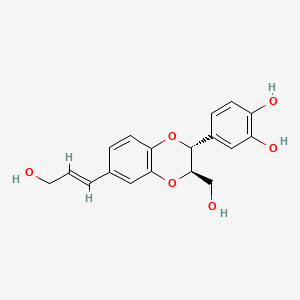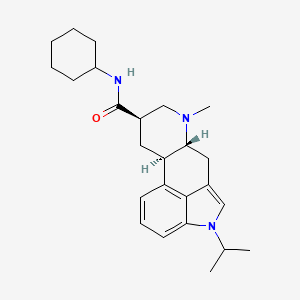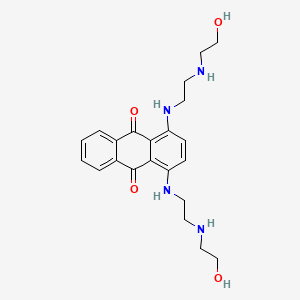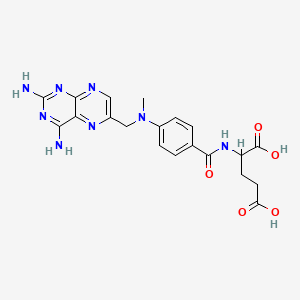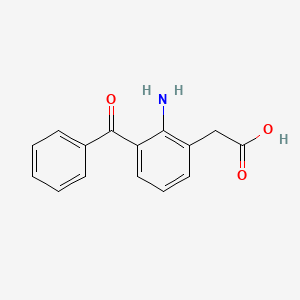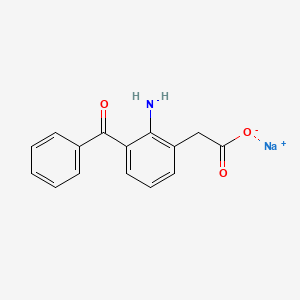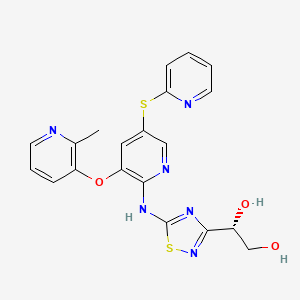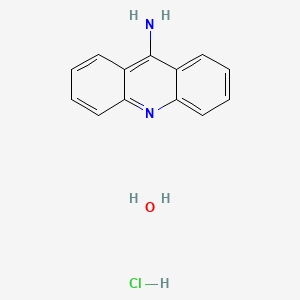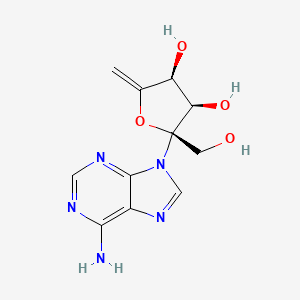
脱氧胞嘧啶核苷
描述
链霉菌. 它的结构与腺苷相似,并作为鸟苷一磷酸合成酶 (GMPS) 的选择性抑制剂。 脱氧肌苷因其抗菌、抗肿瘤和促进植物生长特性而被研究 .
科学研究应用
脱氧肌苷具有广泛的科学研究应用,包括:
化学: 它被用作研究鸟苷一磷酸合成酶的抑制及其对核苷酸代谢的影响的工具。
生物学: 脱氧肌苷用于研究其对各种细菌菌株的抗菌特性及其在诱导细菌孢子形成中的作用。
医学: 该化合物已被研究其潜在的抗肿瘤活性及其抑制某些癌细胞生长的能力。
作用机制
脱氧肌苷通过抑制鸟苷一磷酸合成酶 (GMPS) 发挥作用,该酶参与从黄嘌呤一磷酸 (XMP) 合成鸟苷一磷酸 (GMP) 的过程。 通过抑制 GMPS,脱氧肌苷降低了细胞内 GMP、GDP 和 GTP 的水平,从而导致各种生理效应。 这种抑制会影响细菌的核苷酸代谢、细胞生长和孢子形成 .
与相似化合物的比较
脱氧肌苷在结构上类似于其他核苷类抗生素,如安古霉素 C (psicofuranine)。 两种化合物都具有相似的核苷结构,但其糖部分不同。 安古霉素 C 包含一个六碳酮糖,而脱氧肌苷具有独特的 β-2-N-酮糖苷键。 这种结构差异导致了它们不同的生物活性 .
其他类似的化合物包括:
安古霉素 C (Psicofuranine): 具有不同糖部分的类似核苷结构。
腺苷: 一种天然存在的核苷,其结构与脱氧肌苷相似。
吐根碱: 另一种具有类似生物活性的核苷类抗生素
脱氧肌苷独特的结构和对 GMPS 的选择性抑制使其成为各种科学研究应用中的一种有价值的化合物。
生化分析
Biochemical Properties
Decoyinine interacts with the enzyme GMP synthase . It acts as a reversible and non-competitive inhibitor of this enzyme . This interaction reduces intracellular levels of GMP, GDP, and GTP , which are crucial components in various biochemical reactions.
Cellular Effects
Decoyinine has been shown to have significant effects on various types of cells. For instance, it induces sporulation and inhibits growth and cell wall synthesis in Bacillus subtilis . It also reverses inhibition of aerial mycelium formation in Streptomyces . In rice, Decoyinine has been used as a seed priming agent, affecting the biology and feeding behavior of the Small Brown Planthopper .
Molecular Mechanism
Decoyinine exerts its effects at the molecular level primarily through its interaction with GMP synthase . By inhibiting this enzyme, Decoyinine disrupts the normal purine biosynthesis pathway, leading to reduced levels of GMP, GDP, and GTP . This can have wide-ranging effects on cellular processes that rely on these nucleotides.
Temporal Effects in Laboratory Settings
The effects of Decoyinine can change over time in laboratory settings. For example, in Bacillus subtilis, Decoyinine was found to cause premature and enhanced synthesis of alpha-amylase
Metabolic Pathways
Decoyinine is involved in the purine biosynthesis pathway through its inhibition of GMP synthase . This interaction can affect metabolic flux and metabolite levels, potentially disrupting a range of biochemical processes .
准备方法
脱氧肌苷通常通过使用链霉菌进行微生物发酵合成。 发酵过程包括在合适的培养基中培养细菌,然后提取和纯化该化合物。 合成路线包括以下步骤:
发酵: 在富含营养的培养基中培养。
提取: 过滤培养液以去除细菌细胞,然后进行溶剂提取以分离脱氧肌苷。
化学反应分析
脱氧肌苷会经历各种化学反应,包括:
氧化: 脱氧肌苷可以被氧化形成相应的氧化产物。
还原: 它可以在特定条件下被还原以产生还原衍生物。
取代: 脱氧肌苷可以发生亲核取代反应,其中官能团被其他亲核试剂取代。
水解: 该化合物可以被水解成其组成部分
在这些反应中常用的试剂和条件包括过氧化氢等氧化剂,硼氢化钠等还原剂以及氨等亲核试剂。 这些反应形成的主要产物取决于所用特定条件和试剂 .
相似化合物的比较
Decoyinine is structurally similar to other nucleoside antibiotics, such as angustmycin C (psicofuranine). Both compounds share a similar nucleoside structure but differ in their sugar moieties. Angustmycin C contains a six-carbon ketose sugar, while decoyinine has a unique β-2-N-ketoglycosidic bond. This structural difference contributes to their distinct biological activities .
Other similar compounds include:
Angustmycin C (Psicofuranine): Similar nucleoside structure with different sugar moiety.
Adenosine: A naturally occurring nucleoside with structural similarity to decoyinine.
Tubercidin: Another nucleoside antibiotic with similar biological activities
Decoyinine’s unique structure and selective inhibition of GMPS make it a valuable compound for various scientific research applications.
属性
IUPAC Name |
(2R,3R,4S)-2-(6-aminopurin-9-yl)-2-(hydroxymethyl)-5-methylideneoxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4/c1-5-7(18)8(19)11(2-17,20-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-4,7-8,17-19H,1-2H2,(H2,12,13,14)/t7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSSGAOAYPICBZ-SOCHQFKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(C(C(O1)(CO)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@H]([C@H]([C@](O1)(CO)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173859 | |
| Record name | Angustmycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2004-04-8 | |
| Record name | 4′,5′-Didehydro-1′-C-(hydroxymethyl)adenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2004-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Angustmycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angustmycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2004-04-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of decoyinine?
A1: Decoyinine specifically inhibits guanosine monophosphate synthetase (GMPS), a crucial enzyme in the de novo synthesis pathway of guanine nucleotides. [, , , ]
Q2: How does decoyinine's inhibition of GMPS affect bacterial cells?
A2: Inhibiting GMPS disrupts the balance of intracellular nucleotide pools, primarily causing a decrease in guanosine triphosphate (GTP) levels and often a concomitant increase in adenosine triphosphate (ATP) levels. [, , , , , , , ] This imbalance has cascading effects on various cellular processes.
Q3: What are the consequences of altered nucleotide pools on bacterial physiology?
A3: The decrease in GTP levels, often coupled with an increase in ATP, triggers a cascade of regulatory events, including:
- Induction of the stringent response: This stress response pathway, mediated by the alarmone (p)ppGpp, leads to the downregulation of growth-related processes and upregulation of stress survival mechanisms. [, , , , ]
- Activation of CodY-dependent regulation: CodY is a global transcriptional regulator that senses GTP levels. Decoyinine-induced GTP depletion relieves CodY repression, influencing the expression of genes involved in nutrient utilization, metabolism, and virulence. [, , , , ]
- Initiation of sporulation: In Bacillus subtilis, decoyinine treatment can induce sporulation even in the presence of nutrients that typically repress this process. This suggests that the GTP/ATP ratio plays a critical role in sporulation control. [, , , , ]
Q4: Does decoyinine affect antibiotic production in bacteria?
A4: Studies show a complex relationship between decoyinine and antibiotic production. While decoyinine can stimulate the production of certain antibiotics, it inhibits others. This differential effect likely stems from the complex interplay of regulatory networks governing antibiotic synthesis pathways. [, ]
Q5: What is the molecular formula and weight of decoyinine?
A5: The molecular formula of decoyinine is C14H21N3O8, and its molecular weight is 359.34 g/mol. [This information is not directly available in the provided abstracts. Please refer to chemical databases like PubChem or ChemSpider for detailed structural information.]
Q6: Is there any information on the spectroscopic data of decoyinine?
A6: The provided abstracts do not contain specific spectroscopic data for decoyinine. Detailed information regarding its spectroscopic properties would require consulting dedicated chemical databases or analytical chemistry literature.
Q7: Beyond bacteriological research, what are the potential applications of decoyinine?
A7: Research suggests decoyinine holds promise in the following areas:
- Agriculture: Studies demonstrate that priming rice seeds with decoyinine enhances resistance against insect pests, particularly the brown planthopper (Nilaparvata lugens) and small brown planthopper (Laodelphax striatellus). [, , , ] This protective effect is attributed to the induction of plant defense responses, including enhanced antioxidant activity and altered plant physiology, making decoyinine a potential biopesticide candidate. [, , ]
- Medicine: Decoyinine's ability to inhibit GMP synthetase makes it a potential target for immunosuppressive and anticancer therapies, although further research is needed to explore its efficacy and safety profile in clinical settings. [, ]
Q8: Are there alternative compounds or strategies that can mimic the effects of decoyinine?
A8: While decoyinine provides a valuable tool for studying bacterial physiology and holds potential for various applications, alternative approaches are being explored:
- Genetic manipulation: Creating mutant bacterial strains with altered expression of genes involved in GTP synthesis or regulation can mimic the effects of decoyinine treatment. [, , ]
- Development of novel GMPS inhibitors: Research continues to identify new compounds that specifically target GMPS with potentially improved efficacy, selectivity, and safety profiles. []
- Harnessing the plant defense mechanisms induced by decoyinine: Identifying and characterizing the specific plant defense pathways activated by decoyinine treatment could pave the way for developing new pest control strategies that utilize these natural plant defenses. []
Q9: What are some of the key areas for future research on decoyinine?
A9: Further research is crucial to:
- Investigate potential resistance mechanisms: As with any antimicrobial agent, the emergence of resistance is a concern. Characterizing potential resistance mechanisms and developing strategies to mitigate them is crucial for its long-term efficacy. []
- Conduct comprehensive toxicological and safety assessments: Thorough preclinical and clinical studies are necessary to establish the safety profile of decoyinine for potential therapeutic and agricultural applications. []
- Explore novel drug delivery systems: Developing innovative delivery strategies to enhance the bioavailability and target specificity of decoyinine could improve its efficacy and minimize potential side effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


